2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
Description
2-Chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a substituted acetamide featuring a chloroacetyl group, an N-methyl substituent, and a 3-(trifluoromethyl)benzyl moiety. While direct structural or synthetic data for this compound are absent in the provided evidence, its analogs—particularly chloro-substituted acetamides with aromatic or heteroaromatic substituents—exhibit notable physicochemical and biological properties. For instance, chloroacetamides like 2-chloro-N-(3-methylphenyl)acetamide (3MPCA) and 2-chloro-N-(3-nitrophenyl)acetamide (3NPCA) have been extensively studied for their crystal packing, hydrogen-bonding networks, and conformational flexibility . The trifluoromethyl group in the target compound is expected to enhance lipophilicity and metabolic stability, traits common in agrochemicals and pharmaceuticals, as seen in compounds like flutolanil and alachlor .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-3-2-4-9(5-8)11(13,14)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBDBFJPMUDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has demonstrated potential as an active pharmaceutical ingredient (API) in the development of drugs targeting various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly those expressing specific oncogenes. For instance, in vitro studies have shown that concentrations above 10 μM significantly reduce cell viability in leukemia cell lines .
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cellular signaling pathways, which are crucial for cancer progression. Research has shown its effectiveness against BCR-ABL kinase activity, relevant in chronic myeloid leukemia .
Agrochemical Applications
The unique properties of 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide make it suitable for use in agrochemicals:
- Pesticidal Activity : Similar compounds have been noted for their efficacy in protecting crops from pests due to their ability to disrupt biological pathways in target organisms. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, improving its effectiveness as a pesticide .
Material Science
In material science, this compound can be utilized to develop new materials with enhanced properties:
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance. Research is ongoing to explore the synthesis of fluorinated polymers using this compound as a precursor .
In Vitro Studies
A study conducted on various cancer cell lines indicated that treatment with 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide resulted in a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential for therapeutic use in oncology.
Animal Models
In vivo experiments using murine models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups, supporting its anticancer properties and warranting further investigation into its mechanisms of action.
Toxicology Assessments
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with minimal adverse effects observed during animal studies. This safety profile is critical for its potential use as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
- N–H Bond Orientation : In 2-chloro-N-(3-methylphenyl)acetamide (3MPCA), the N–H bond adopts a syn conformation relative to the meta-methyl group. In contrast, the nitro group in 2-chloro-N-(3-nitrophenyl)acetamide (3NPCA) induces an anti conformation . This highlights the electronic influence of substituents on amide geometry.
Crystal Packing and Intermolecular Interactions
Comparative Data Table:
*Note: Data for the target compound are inferred from analogs.
Key Observations:
- Hydrogen Bonding : Chloroacetamides universally form N–H⋯O hydrogen bonds, but substituents dictate packing. For example, 3MPCA forms infinite chains via dual N–H⋯O interactions , while nitro groups in 3NPCA introduce additional C–H⋯O contacts .
- Halogen Bonding : In N-acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide, Cl⋯O interactions (2.967 Å) dominate crystal packing, suggesting similar behavior in the target compound’s trifluoromethyl-chloro system .
Biological Activity
2-Chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide, with the CAS number 1258641-12-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C11H11ClF3NO
- Molecular Weight : 237.61 g/mol
- Structure : The compound features a chloroacetamide backbone with a trifluoromethyl-substituted phenyl group, which is significant for its biological interactions.
The biological activity of 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on specific kinases and enzymes related to cancer progression and neurodegenerative diseases.
Biological Activity Overview
-
Anticancer Activity :
- A study indicated that compounds structurally similar to 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide demonstrated inhibitory effects on cancer cell lines, suggesting potential as a therapeutic agent against malignancies.
- The compound's ability to inhibit specific kinases involved in cell proliferation has been noted, with IC50 values reported in the low micromolar range.
-
Neuroprotective Effects :
- Research has highlighted the role of chloroacetamides in modulating neuroinflammatory responses. The compound may inhibit caspase-2, an enzyme implicated in neurodegenerative diseases, thus offering protective effects against neuronal apoptosis.
- Selectivity over other caspases (e.g., caspase-3) enhances its potential for therapeutic applications in neurodegeneration without affecting normal apoptotic processes.
Table 1: Biological Activity Summary
| Activity Type | Target/Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Kinase inhibition | 5-10 | |
| Neuroprotective | Caspase-2 inhibition | 1-5 | |
| Enzyme Inhibition | Selective over Caspase-3 | >32-fold |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 237.61 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Case Studies
-
Study on Cancer Cell Lines :
- A recent investigation evaluated the effects of various chloroacetamides on cancer cell lines, revealing that 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide exhibited significant cytotoxicity against breast and lung cancer cells. The study emphasized the need for further optimization to enhance selectivity and potency.
-
Neurodegenerative Disease Models :
- In vitro studies using neuronal cultures demonstrated that treatment with the compound reduced apoptosis markers significantly when exposed to neurotoxic agents. This suggests a protective role against oxidative stress-induced neuronal death.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic substrates using chloroacetyl chloride and methylamine derivatives. Key intermediates are characterized using IR spectroscopy (to confirm C=O, C-H, and NH bonds) and NMR spectroscopy (to resolve CH2, CH, and aryl proton shifts). For example, similar chloroacetamide derivatives were synthesized via reactions with trichloroethyl intermediates, with structural validation through δ values for CH2 (3.5–4.0 ppm) and aryl protons (7.0–8.0 ppm) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or IR data often arise from impurities or conformational isomers. Use multi-scan absorption correction (e.g., SAINT-Plus software) during crystallographic analysis to validate molecular geometry. For instance, crystal structures of related trifluoromethylphenyl acetamides confirmed bond angles and torsion angles via X-ray diffraction (e.g., triclinic crystal system, α = 64.599°, β = 80.727°) .
Q. What environmental safety considerations apply to chloroacetamide derivatives in agricultural research?
- Methodological Answer : Chloroacetamides can persist in soil and water, requiring solid-phase extraction (C-18 columns) to isolate parent compounds from degradates like ethanesulfonic acids (ESA) and oxanilic acids (OXA). Polar degradates are eluted with methanol, while non-polar parent compounds use ethyl acetate .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize by-products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(heteroaryl) derivatives?
- Methodological Answer : By-products form via competing Friedel-Crafts alkylation. Optimize reaction stoichiometry (e.g., 1:1 molar ratio of chloroacetyl chloride to aromatic substrates) and use low-temperature stirring (273 K) to suppress side reactions. For example, dichloromethane as a solvent at 273 K reduced by-product formation in N-phenylacetamide syntheses .
Q. What computational methods predict the metabolic stability of trifluoromethylphenyl acetamides in pharmacokinetic studies?
- Methodological Answer : Density Functional Theory (DFT) models calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to oxidation. For analogs like N-allyl-2,2-dichloro-N-(3-trifluoromethylphenyl)acetamide, a HOMO energy of −6.2 eV correlates with resistance to cytochrome P450-mediated degradation .
Q. How do hydrogen-bonding networks in crystal structures influence the bioactivity of chloroacetamides?
- Methodological Answer : Intermolecular N–H···O and C–H···O interactions stabilize crystal packing, as seen in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (C20H15ClFNO). These interactions enhance solubility and ligand-receptor binding. R22(20) ring motifs in hydrogen-bonded chains correlate with improved anticonvulsant activity in piperazine-linked analogs .
Q. What strategies mitigate enantiomeric interference in chiral separations of chloroacetamide derivatives?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For example, alpidem (an imidazopyridine acetamide) was resolved into enantiomers using polysaccharide CSPs, with enantiomeric excess (ee) >99% achieved via temperature-controlled elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
